2-[2-(Aminomethyl)-1h-imidazol-1-yl]acetic acid dihydrochloride
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Overview
Description
2-[2-(Aminomethyl)-1h-imidazol-1-yl]acetic acid dihydrochloride is a chemical compound with the molecular formula C6H9N3O2·2HCl It is a derivative of imidazole, a five-membered heterocyclic ring containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Aminomethyl)-1h-imidazol-1-yl]acetic acid dihydrochloride typically involves the reaction of 2-(Aminomethyl)imidazole with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Aminomethyl)-1h-imidazol-1-yl]acetic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various imidazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-[2-(Aminomethyl)-1h-imidazol-1-yl]acetic acid dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(Aminomethyl)-1h-imidazol-1-yl]acetic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in key biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)imidazole
- 2-(Azidomethyl)nicotinic acid imidazolide
- 2-(Aminomethyl)benzimidazole dihydrochloride
Uniqueness
2-[2-(Aminomethyl)-1h-imidazol-1-yl]acetic acid dihydrochloride stands out due to its unique structure, which combines the properties of imidazole and acetic acid
Properties
IUPAC Name |
2-[2-(aminomethyl)imidazol-1-yl]acetic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.2ClH/c7-3-5-8-1-2-9(5)4-6(10)11;;/h1-2H,3-4,7H2,(H,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYOBHBRKHIQTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)CN)CC(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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